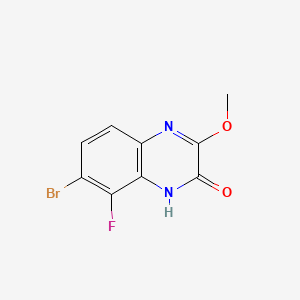
7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone is a synthetic organic compound that belongs to the quinoxalinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: Starting with a suitable aromatic diamine and a diketone, the quinoxaline core can be formed through a condensation reaction.
Bromination and Fluorination:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol or a methoxy-containing reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxide using oxidizing agents.
Reduction: Reduction of the quinoxalinone ring to form dihydroquinoxalinone derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxide, while reduction may produce dihydroquinoxalinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-8-fluoroquinoxalinone: Lacks the methoxy group but shares similar structural features.
8-Fluoro-3-methoxyquinoxalinone: Lacks the bromine atom but has similar properties.
7-Bromo-3-methoxyquinoxalinone: Lacks the fluorine atom but is structurally related.
Uniqueness
7-Bromo-8-fluoro-3-methoxy-2(1H)-quinoxalinone is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the quinoxalinone core. This combination of functional groups may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H6BrFN2O2 |
|---|---|
Molecular Weight |
273.06 g/mol |
IUPAC Name |
7-bromo-8-fluoro-3-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9-8(14)13-7-5(12-9)3-2-4(10)6(7)11/h2-3H,1H3,(H,13,14) |
InChI Key |
WLBYJWBKQVMZIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C(=C(C=C2)Br)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)
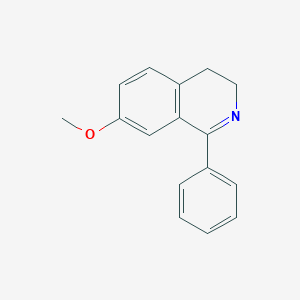

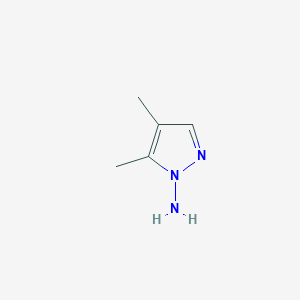
![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)

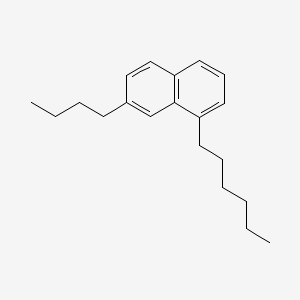
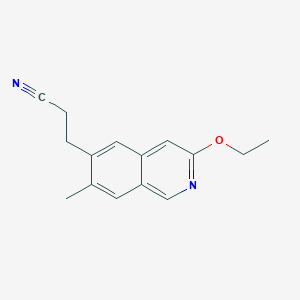
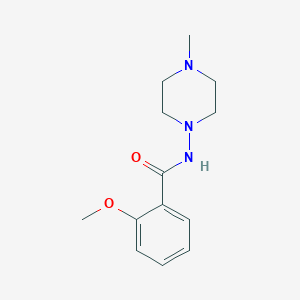
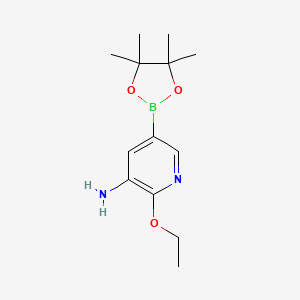
![Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)

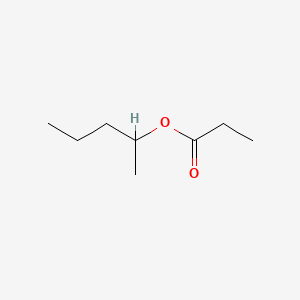
![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)
